Cyclopentylalanine (C5a) Increases T1 Copper Redox Potential by ∼+90 mV in Bacterial Laccase, Whereas Fungal‑Like Phenylalanine and Leucine Mutants Decrease It
In the bacterial laccase ScSLAC, replacement of the axial methionine residue (M298) with L‑3‑cyclopentylalanine (C5a) increased the T1 copper redox potential (E°′T1Cu) from the wild‑type value of 366(7) mV vs NHE to approximately 456 mV, an increase of ∼+90 mV [REFS‑1]. In contrast, the fungal‑like canonical amino acid mutants M298F (phenylalanine) and M298L (leucine) reduced the redox potential below that of wild‑type; the M298L variant was too low to be accurately determined by potassium ferricyanide titration [REFS‑1]. A hydrophobicity‑based model (logP partitioning) correctly predicted a +74 mV shift for C5a and a +109 mV shift for C6a, but the experimentally observed E°′T1Cu values for M298F and M298L were at least 50 mV more negative than predicted, attributed to ordered water accumulation near the copper centre in the canonical mutants but not in the cyclopentylalanine variant [REFS‑1].
| Evidence Dimension | T1 copper redox potential (E°′T1Cu) – driving force for substrate oxidation |
|---|---|
| Target Compound Data | ScSLAC‑M298C5a: +90 mV increase vs wild‑type (E°′T1Cu ∼ 456 mV vs NHE) |
| Comparator Or Baseline | Wild‑type ScSLAC: 366(7) mV vs NHE; M298F (phenylalanine): decreased vs wild‑type; M298L (leucine): too low to determine accurately; L‑3‑cyclohexylalanine (C6a): ∼+110 mV increase vs wild‑type |
| Quantified Difference | C5a: +90 mV; C6a: +110 mV; M298F/M298L: negative deviation ≥50 mV below predicted values |
| Conditions | Spectrophotometric redox titration with potassium ferricyanide indicator at pH 7.0; Streptomyces coelicolor laccase (ScSLAC); recombinant protein produced in E. coli B‑95ΔAΔfabR using PylRSC6a/PylTm15CUA orthogonal translation system |
Why This Matters
An increased redox potential enables laccases to oxidise thermodynamically challenging, high‑redox‑potential substrates that are inaccessible to wild‑type or canonical‑mutant laccases, directly expanding the substrate scope for biomass valorisation and green catalysis, which is not achievable with leucine or phenylalanine mutations.
- [1] Fischer S, Natter Perdiguero A, Lau K, Deliz Liang A. Hydrophobic tuning with non‑canonical amino acids in a copper metalloenzyme. Nature Chemistry, 2026 (published online 13 April 2026). DOI: 10.1038/s41557‑026‑02116‑7. (Redox potential data at Results section 'Replacing the axial methionine with C5a or C6a increases the E°′T1Cu'; lines corresponding to E°′T1Cu determination at 366(7) mV for wt, +90 mV increase for C5a, and M298F/M298L negative deviation.) View Source
